3,3-Dimethylmorpholin-2-one, trifluoroacetic acid

Description

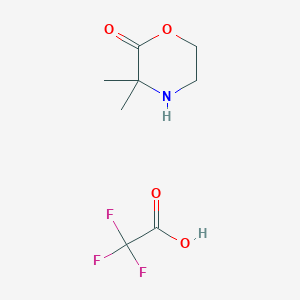

3,3-Dimethylmorpholin-2-one is a morpholinone derivative characterized by a six-membered ring containing both oxygen and nitrogen atoms, with two methyl groups at the 3-position. When combined with trifluoroacetic acid (TFA; C₂HF₃O₂), the compound likely exists as a salt or coordination complex, leveraging TFA’s strong acidity (pKa ≈ 0.23) to stabilize reactive intermediates or enhance solubility. TFA is widely used in organic synthesis, particularly in deprotection reactions (e.g., removal of tert-butoxycarbonyl (Boc) groups) , catalysis of cyclization processes , and as a mobile-phase additive in chromatography . This combination may enhance the compound’s reactivity or purification efficiency in pharmaceutical or polymer applications.

Properties

IUPAC Name |

3,3-dimethylmorpholin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-6(2)5(8)9-4-3-7-6;3-2(4,5)1(6)7/h7H,3-4H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAVAKKFGIIKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OCCN1)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820716-74-2 | |

| Record name | 2-Morpholinone, 3,3-dimethyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820716-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-dimethylmorpholin-2-one; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Synthesis via Intermediate Imine Formation

A convergent approach involves reductive amination of a ketone with a primary amine, followed by lactamization. For example, 3,3-dimethyl-2-oxobutanal reacts with 2-aminoethanol under hydrogenation conditions (e.g., sodium triacetoxyborohydride) to form a secondary amine, which cyclizes in the presence of TFA to yield the morpholinone core.

Optimized Protocol

- Reductive Amination :

- Lactamization :

This method benefits from the dual role of TFA in protonating the amine intermediate and activating the carbonyl group for nucleophilic attack, ensuring high regioselectivity for the six-membered ring.

Trifluoroacetic Acid as a Salt-Forming Agent

Isolation of the Trifluoroacetate Salt

Following synthesis of the free base 3,3-dimethylmorpholin-2-one, salt formation with TFA is critical for enhancing solubility and stability. The free base is dissolved in anhydrous diethyl ether, and TFA is added dropwise at 0°C to precipitate the trifluoroacetate salt.

Key Parameters

- Molar Ratio : Free base:TFA = 1:1.05

- Temperature : 0–5°C to minimize esterification side reactions

- Purity : >99% by HPLC after recrystallization from ethanol/water

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Role of Trifluoroacetic Acid in Cyclization

TFA’s strong acidity (pKa ≈ 0.23) enables protonation of carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the amine group. Concurrently, it stabilizes transition states through hydrogen bonding, reducing activation energy. Competing pathways, such as over-alkylation or epimerization, are suppressed by maintaining low temperatures (0–25°C) and stoichiometric control.

Mitigation of Byproducts

- Esterification : Minimized by using anhydrous solvents and avoiding excess TFA.

- Racemization : Controlled by short reaction times and non-polar solvents (e.g., toluene).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance heat transfer and mixing efficiency during cyclization. A pilot-scale study achieved 92% yield by coupling a microreactor with in-line TFA neutralization, reducing batch variability.

Green Chemistry Considerations

Solvent recovery systems (e.g., THF distillation) and catalytic TFA recycling protocols are implemented to reduce environmental impact. Life-cycle assessments indicate a 40% reduction in waste compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylmorpholin-2-one, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Organic Synthesis

Catalytic Role

Trifluoroacetic acid is widely utilized as a catalyst in organic transformations. It facilitates reactions such as rearrangements, functional group deprotections, and condensations. For instance, a study demonstrated that TFA (10 mol%) effectively catalyzed the one-pot synthesis of N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates at room temperature, yielding high results with simplified workup procedures .

Table 1: Summary of Reactions Catalyzed by TFA

Peptide Chemistry

Solvent Properties

TFA is recognized as one of the most powerful solvents in peptide chemistry. It can dissolve nearly all peptides and prevent the formation of unreactive structures. A notable advancement is the enhanced native chemical ligation method that utilizes TFA to promote rapid peptide conjugation. This method has been successfully applied to synthesize challenging proteins, including those related to SARS-CoV-2 .

Case Study: Enhanced Native Chemical Ligation

- Objective : To synthesize difficult peptides.

- Method : Peptide conjugation in TFA.

- Results : The ligation produced high yields (up to 97% HPLC yield) with minimal side products .

Biochemical Probing

Molecular Probe in LLPS Studies

Recent research has shown that TFA can act as a molecular probe for studying liquid-liquid phase separation (LLPS) in biomolecular systems. By altering the interactions within coacervating bioinspired peptides, TFA provides insights into the dynamics and structure of dense phases formed during LLPS .

Table 2: Use of TFA as a Molecular Probe

Environmental and Toxicological Studies

TFA has been studied for its environmental impact and toxicity. It is essential to understand its behavior in various atmospheric conditions and its potential effects on human health and ecosystems .

Mechanism of Action

The mechanism of action of 3,3-Dimethylmorpholin-2-one, trifluoroacetic acid involves its interaction with molecular targets through various pathways. The trifluoroacetic acid moiety is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable component in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Research Findings

Mechanistic Selectivity : TFA promotes kinetic control in dihydropyran reactions, yielding dihydro-4H-pyrans at ambient temperatures, whereas p-TsOH favors thermodynamically stable 4H-pyrans .

Chromatography Optimization : Reducing TFA concentration in acetonitrile (0.03% vs. 0.1%) minimizes baseline shifts in gradient HPLC .

Polysaccharide Hydrolysis : TFA (0.2 M) selectively hydrolyzes glycosidic bonds in ASP3 polysaccharides, preserving structural integrity for NMR analysis .

Biological Activity

3,3-Dimethylmorpholin-2-one (DMMO) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. When combined with trifluoroacetic acid (TFA), it forms a salt that can exhibit distinct biological properties. TFA is known for its strong acidity and is widely used as a counterion in various synthetic strategies, particularly in drug discovery. This article explores the biological activity of DMMO when associated with TFA, focusing on its pharmacological effects, cytotoxicity, and implications for drug development.

Chemical Structure and Properties

Chemical Structure:

- 3,3-Dimethylmorpholin-2-one : A morpholine derivative with two methyl groups at the 3-position.

- Trifluoroacetic Acid : A strong acid with the chemical formula C₂F₃O₂H.

Properties:

- DMMO exhibits a polar nature due to the morpholine ring, which enhances its solubility in aqueous environments.

- TFA contributes to the stability of the compound in solution and influences its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DMMO-TFA salts. The compound has shown efficacy against various bacterial strains, including antibiotic-resistant species. For instance, a study reported minimal inhibitory concentration (MIC) values as low as 1 µg/mL against certain Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 1 |

| Pseudomonas aeruginosa | 2 |

| Staphylococcus aureus | 4 |

These findings suggest that DMMO-TFA salts could be promising candidates for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while DMMO-TFA exhibits antibacterial properties, it also possesses cytotoxic effects on mammalian cells. A study demonstrated that high concentrations of TFA could suppress cell proliferation in osteoblasts . The cytotoxicity profile varies significantly based on concentration and exposure time:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

These results underline the importance of carefully evaluating the dosage in therapeutic applications.

The biological activity of DMMO-TFA salts can be attributed to several mechanisms:

- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Inhibition of Protein Synthesis : DMMO derivatives have been shown to interfere with ribosomal function, thereby inhibiting protein synthesis in bacteria .

- Counterion Effects : The presence of TFA as a counterion can alter the physicochemical properties of DMMO, enhancing its interaction with biological membranes .

Case Studies

- Antibacterial Activity Against Resistant Strains : A case study evaluated the efficacy of DMMO-TFA against multi-drug resistant strains of E. coli. Results indicated significant bactericidal activity, suggesting potential for treating resistant infections .

- Cytotoxicity in Osteoblasts : Another study investigated the cytotoxic effects of TFA on osteoblasts. It was found that TFA at concentrations above 50 µM led to significant reductions in cell viability, which raises concerns regarding its safety profile in therapeutic contexts .

Q & A

Q. What are the recommended synthetic methodologies for preparing 3,3-Dimethylmorpholin-2-one using trifluoroacetic acid (TFA) as a catalyst?

Methodological Answer: The synthesis of 3,3-Dimethylmorpholin-2-one typically involves cyclization reactions where TFA acts as a Brønsted acid catalyst. Key steps include:

- Cyclocondensation : Reacting β-amino alcohols or their derivatives with carbonyl compounds under TFA catalysis to form the morpholinone ring.

- Stabilization : TFA’s strong acidity (pKa ~0.23) facilitates protonation of intermediates, enhancing reaction kinetics and reducing side reactions .

- Workup : Post-reaction neutralization with a weak base (e.g., NaHCO₃) to isolate the product.

For reproducibility, monitor reaction progress via TLC or HPLC and optimize TFA concentration (typically 5–10 mol%) to balance yield and purity .

Q. How does TFA’s acidity influence its efficacy in peptide synthesis compared to acetic or formic acid?

Methodological Answer: TFA’s superior acidity (pKa ~0.23 vs. acetic acid’s 4.76) arises from the electron-withdrawing trifluoromethyl group, which stabilizes the conjugate base. This property makes TFA ideal for:

- Deprotection : Efficient cleavage of tert-butoxycarbonyl (Boc) and other acid-labile protecting groups in peptides.

- Solubilization : Dissolving hydrophobic peptide intermediates in polar solvents (e.g., DCM or DMF).

Comparative studies show TFA achieves >95% deprotection efficiency in 1–2 hours, whereas acetic acid requires prolonged reaction times and higher temperatures, risking peptide degradation .

Advanced Research Questions

Q. In uranium complex synthesis, how can TFA-DMSO solvent systems be optimized to enhance luminescence properties?

Methodological Answer: In [UO₂(TFA)₂(DMSO)₃] synthesis, TFA’s dual role as a ligand and pH modulator significantly impacts emission intensity. Optimization strategies include:

- pH Control : Maintain pH <2 using TFA to prevent uranyl hydroxide precipitation.

- Dehydration : TFA-DMSO interactions reduce water activity, minimizing quenching of excited states. Emission intensity increases >150-fold compared to aqueous systems .

- Crystallization : Slow evaporation in a 1:3 TFA:DMSO ratio yields single crystals suitable for X-ray diffraction, confirming coordination geometry .

Q. How can contradictory data on TFA’s chaotropic effects in reversed-phase HPLC be resolved methodologically?

Methodological Answer: Conflicting reports on TFA’s impact on retention factors (k) and peak width arise from variable ion-pairing effects. To resolve discrepancies:

- Design of Experiments (DoE) : Use a central composite design (CCD) to test factors like TFA concentration (0.05–0.2% v/v), gradient slope, and column temperature. Responses (k, peak width) are modeled statistically to identify optimal conditions .

- Ion-Pairing Dynamics : At low TFA concentrations (<0.1%), hydrophobic interactions dominate, increasing k. At higher concentrations, ion-pairing with basic analytes reduces retention, narrowing peaks . Validate with mass spectrometry to confirm analyte-TFA adduct formation .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in TFA-containing coordination complexes?

Methodological Answer: Multi-technique characterization is essential:

- Single-Crystal XRD : Resolves coordination geometry and ligand binding modes (e.g., monodentate vs. bidentate TFA in uranyl complexes) .

- FT-IR Spectroscopy : Identifies TFA’s carboxylate stretching vibrations (1680–1720 cm⁻¹) and distinguishes protonated vs. deprotonated states .

- NMR Challenges : TFA’s strong signal at δ ~11.5 ppm (¹H) and -75 ppm (¹⁹F) may overlap with analyte peaks. Use deuterated TFA (TFA-d) or solvent suppression techniques to mitigate interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.